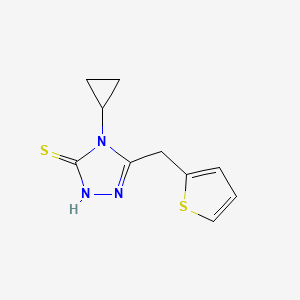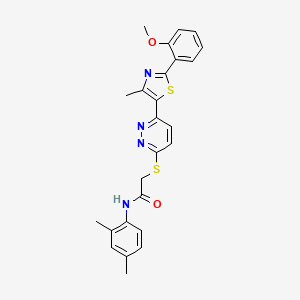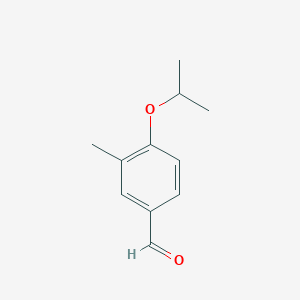![molecular formula C14H16ClNO B2977861 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 50685-29-5](/img/structure/B2977861.png)
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5,5-dimethylcyclohexylamine, is an organic compound with a molecular weight of 208.58 g/mol. It is a white crystalline solid with a melting point of 136-137°C and a boiling point of 212°C. It is used in a variety of laboratory experiments and is known to have potential applications in pharmaceutical and medical research.
Applications De Recherche Scientifique
Fluorescent Probes for Metal Ions and Amino Acids
Research has highlighted the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg^2+ and Cu^2+ in aqueous solutions. These polymers exhibit high selectivity towards these ions through mechanisms involving electrostatic effects and complexation. Additionally, they have been utilized as turn-on fluorescence probes for the label-free detection of amino acids, showcasing their potential in environmental monitoring and biochemical assays (Guo et al., 2014).
Structural and Electronic Properties
A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided insights into the compound's crystal and molecular structure, using various spectroscopic techniques and single-crystal X-ray diffraction. The research explored the structural geometry, electronic properties, and molecular electrostatic potential, suggesting its potential application as a nonlinear optical (NLO) material. This study contributes valuable information for designing new chemical entities for specific applications (Kerru et al., 2019).
Anticonvulsant Properties
Investigations into the anticonvulsant properties of certain enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been conducted. These studies aim to understand the structure-activity correlations better and explore the compounds' efficacy and safety as anticonvulsant agents. This research is crucial for developing new therapeutic options for epilepsy and seizure disorders (Scott et al., 1993).
Hydrogen Bonding and Molecular Assembly
The crystal structures of anticonvulsant enaminones have been determined, revealing insights into their hydrogen bonding and molecular assembly. These studies focus on the compounds' conformational behavior and the role of hydrogen bonding in determining their structural characteristics, which is essential for understanding their pharmacological activities and designing more effective drugs (Kubicki et al., 2000).
Experimental and Theoretical Analysis
A comprehensive experimental and theoretical analysis of chromene derivatives, synthesized from dimedone and barbituric acid, has been conducted. This research includes NMR spectroscopy, molecular modeling studies, docking, and molecular dynamic studies, suggesting these compounds' potential as leads for new anticancer drugs. The exploration of their three-dimensional structures and precise chemical shifts assignments, coupled with HOMO-LUMO DFT calculations, offers valuable insights into their biological activity and interaction mechanisms with DNA (Santana et al., 2020).
Propriétés
IUPAC Name |
3-(3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJQTUWWPLELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)


![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)

![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)